cis-3-Hexenyl formate

Description

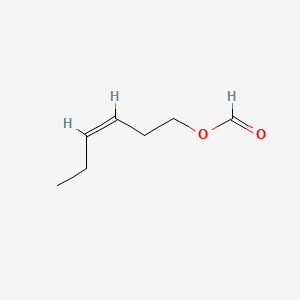

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-3-enyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHQVZQZUGLZLS-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047572 | |

| Record name | (3Z)-Hex-3-en-1-yl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a green, vegetable odour | |

| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

72.00 °C. @ 40.00 mm Hg | |

| Record name | cis-3-Hexenyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water | |

| Record name | cis-3-Hexenyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.918 | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33467-73-1 | |

| Record name | cis-3-Hexenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl formate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXEN-1-OL, FORMATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34OB83TYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cis-3-Hexenyl formate chemical properties

An In-Depth Technical Guide to the Chemical Properties of cis-3-Hexenyl formate

Abstract

This compound, CAS 33467-73-1, is a volatile organic ester renowned for its potent and characteristic fresh, green, and fruity aroma, often reminiscent of freshly cut grass or unripe apples.[1][2][3] This compound, also known as (Z)-3-hexen-1-yl formate, is a key component in the palette of flavorists and perfumers, lending a natural and vibrant top note to a wide array of commercial products.[2][4] While found in trace amounts in nature in sources like corn mint oil, raspberries, and tea, its commercial availability is primarily through chemical synthesis.[1][5][6] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, stability, analytical characterization, and safe handling protocols, designed for researchers, chemists, and professionals in the drug development and chemical industries.

Molecular Structure and Identification

The identity of this compound is defined by its molecular structure, which features a six-carbon chain with a cis (or Z) configured double bond at the third position and a formate ester at the terminal carbon. This specific stereochemistry is crucial for its distinct organoleptic properties.

-

IUPAC Name: [(Z)-hex-3-enyl] formate[7]

-

Molecular Weight: 128.17 g/mol [1]

-

Synonyms: Leaf alcohol formate, (Z)-3-Hexen-1-yl formate, cis-3-Hexen-1-ol formate[2][8][9]

Computational Chemistry Identifiers:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap filled with toluene, and a reflux condenser.

-

Charging Reagents: To the flask, add cis-3-hexenol (1.0 eq), formic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 0.5% by weight).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine to remove residual water-soluble components.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional vacuum distillation to obtain pure this compound. [11]7. Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

Analytical Characterization

The quality control and characterization of this compound rely heavily on chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the standard method for determining the purity of the compound and quantifying the percentage of the cis isomer relative to its trans counterpart. [12]A non-polar or mid-polarity column (e.g., DB-5 or HP-5MS) is typically effective.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for definitive identification. The retention time provides chromatographic information, while the mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint. [13][14]Electron ionization (EI) at 70 eV typically shows a molecular ion peak (m/z 128) and characteristic fragment ions resulting from the cleavage of the ester and alkyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation, particularly for confirming the cis geometry of the double bond through the measurement of the vicinal coupling constant (³J) between the vinylic protons.

Caption: Analytical workflow for GC-MS characterization.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the this compound sample in a high-purity volatile solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

GC System: Agilent GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp at 5°C/min to 210°C, followed by a ramp of 10°C/min to 280°C and hold for 5 minutes.

-

Injector: Split/splitless injector at 250°C, with an injection volume of 1 µL.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition: Inject the sample and acquire the data.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum and compare it to a reference library (e.g., NIST) for confirmation. [8][14]The purity can be estimated from the relative peak area in the total ion chromatogram (TIC).

Safety and Handling

This compound is a flammable liquid and a skin and eye irritant. [3][15]Proper safety precautions are mandatory during handling.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [16]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources. [15][16]Use non-sparking tools and take precautionary measures against static discharge. [4]* First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. [4]* Toxicity: The acute oral toxicity is low (LD50 oral rat > 5 g/kg). [3][15]

References

- ScenTree. (n.d.). This compound (CAS N° 33467-73-1).

-

Elchemy. (n.d.). This compound Manufacturer & Suppliers. Retrieved from

-

ChemicalBook. (2023). This compound. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound, ≥95%, FG. Retrieved from

- PubChemLite. (n.d.). This compound (C7H12O2).

-

CPAChem. (n.d.). This compound CAS:33467-73-1 EC:251-532-7. Retrieved from

-

Alfa Chemistry. (n.d.). CAS 33467-73-1 this compound. Retrieved from

-

Ventos. (n.d.). This compound. Retrieved from

-

Synerzine. (2018). This compound Safety Data Sheet. Retrieved from

- NIST. (n.d.). 3-Hexen-1-ol, formate, (Z)-.

-

Aurochemicals. (2022). Product Specification: this compound, Natural. Retrieved from

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl formate. Retrieved from

-

Advanced Biotech. (2025). Safety Data Sheet - this compound natural. Retrieved from

-

ODOWELL. (n.d.). Natural this compound manufacturers and suppliers in China. Retrieved from

- NIST. (n.d.). 3-Hexen-1-ol, formate, (Z)-. Retrieved from webbook.nist.gov/cgi/cbook.cgi?ID=C33467731

-

ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from

-

ECHEMI. (2019). This compound SDS. Retrieved from

- PubChem. (n.d.). Hex-3-en-1-yl formate. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/36502

- PubChem. (n.d.). 3-Hexen-1-ol, formate, (Z)-. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/5365587

-

Kelvin Natural Mint. (n.d.). Cis-3-Hexenyl Butyrate Manufacturers Exporters Suppliers In India. Retrieved from

-

Guidechem. (n.d.). This compound 33467-73-1 wiki. Retrieved from

-

Perfumer & Flavorist. (2012). Flavor Bites: this compound. Retrieved from

- NIST. (n.d.). Mass spectrum (electron ionization) of 3-Hexen-1-ol, formate, (Z)-.

- NIST. (n.d.). cis-3-Hexenyl cis-3-hexenoate.

-

Sigma-Aldrich. (n.d.). This compound ≥95%, FG 33467-73-1. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound ≥95%, FG. Retrieved from

- FooDB. (2010). Showing Compound this compound (FDB019926).

-

BOC Sciences. (n.d.). CAS 33467-73-1 this compound. Retrieved from

- Google Patents. (n.d.). US4312766A - Derivatives of cis-3-hexenol.

- NIST. (n.d.). 3-Hexen-1-ol, formate, (E)-.

-

Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from

-

Benchchem. (2025). Spectroscopic data of 3-Hexene (NMR, IR, Mass Spec). Retrieved from

-

Elchemy. (n.d.). Cis 3 Hexenyl Formate Technical Data Sheet. Retrieved from

-

Semantic Scholar. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from

Sources

- 1. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 2. This compound Manufacturer & Suppliers |ELAROMA-c3HF - Elchemy [elchemy.com]

- 3. synerzine.com [synerzine.com]

- 4. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 5. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]

- 9. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]

- 10. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 11. This compound | 33467-73-1 [chemicalbook.com]

- 12. aurochemicals.com [aurochemicals.com]

- 13. Hex-3-en-1-yl formate | C7H12O2 | CID 36502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]

- 15. prod.adv-bio.com [prod.adv-bio.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide on the Natural Occurrence of cis-3-Hexenyl Formate in Plants

Introduction

cis-3-Hexenyl formate, a volatile organic compound (VOC), is a significant contributor to the characteristic "green" aroma of many fruits, vegetables, and other plant tissues.[1][2][3][4][5] This ester, formed from cis-3-hexenol (leaf alcohol) and formic acid, plays a crucial role in the sensory profile of numerous plant species.[5][6] Its fresh, fruity, and slightly grassy scent is a key component of the flavor and fragrance of foods and beverages, and it is also utilized in the perfume industry.[1][2][3][4][6][7] Beyond its organoleptic properties, this compound is involved in complex ecological interactions, including plant defense and communication. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthesis, ecological significance, and the analytical methodologies for its study, tailored for researchers, scientists, and drug development professionals.

I. Distribution of this compound in the Plant Kingdom

This compound has been identified in a variety of plant species, contributing to their distinct aroma profiles. Its presence is particularly well-documented in several commercially important plants.

Occurrence in Fruits and Vegetables

This compound imparts a sharp and fresh character to a range of fruit and vegetable flavors.[1] It is found in trace amounts in fruits like raspberry and mango.[6][8] Its green, fruity notes are also characteristic of kiwi, watermelon, apple, and tomato.[1][2] In vegetables, it contributes to the aroma of green beans, broccoli, and asparagus.[1]

Presence in Beverages and Herbs

The occurrence of this compound is well-established in tea (Camellia sinensis), including black and green tea varieties.[8][9] It can be extracted from Corn Mint essential oil (Mentha arvensis).[6][8]

Identification in Flowers

Research has also identified this compound as a volatile component in the flowers of Gardenia and Daphne odora (zinchoge).[4]

The following table summarizes the documented occurrences of this compound in various plants.

| Plant Category | Species/Common Name | Plant Part | Reference(s) |

| Fruits | Raspberry (Rubus idaeus) | Fruit | [2][6][8] |

| Mango (Mangifera indica) | Fruit | [6][8] | |

| Kiwi (Actinidia deliciosa) | Fruit | [1][2] | |

| Watermelon (Citrullus lanatus) | Fruit | [1][2] | |

| Apple (Malus domestica) | Fruit | [1][2] | |

| Vegetables | Tomato (Solanum lycopersicum) | Fruit | [1][2] |

| Green Bean (Phaseolus vulgaris) | Pod | [1] | |

| Broccoli (Brassica oleracea var. italica) | Floret | [1] | |

| Asparagus (Asparagus officinalis) | Spear | [1] | |

| Beverages | Tea (Camellia sinensis) | Leaf | [3][4][5][8][9] |

| Herbs | Corn Mint (Mentha arvensis) | Leaf | [6][8] |

| Flowers | Gardenia | Flower | [4] |

| Zinchoge (Daphne odora) | Flower | [4] | |

| Other | Black Chokeberry (Aronia melanocarpa) | Fruit | [4][8] |

| Corn Oil (Zea mays) | Kernel | [4][8] |

II. Biosynthesis of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with the lipoxygenase (LOX) pathway, a key metabolic route for the production of various fatty acid-derived signaling molecules.

The Lipoxygenase (LOX) Pathway

The biosynthesis is initiated from α-linolenic acid, a common fatty acid in plant tissues. The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming a 13-hydroperoxy fatty acid. This intermediate is then cleaved by hydroperoxide lyase to produce (Z)-3-hexenal.

Formation of cis-3-Hexenol

The resulting (Z)-3-hexenal is subsequently reduced to (Z)-3-hexenol, also known as leaf alcohol, by an NADP(H)-dependent oxidoreductase. This alcohol is a crucial precursor for a variety of "green leaf volatiles" (GLVs).

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of cis-3-hexenol with formic acid.[6] This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme responsible for the formation of various esters that contribute to the aroma of fruits and flowers.

The following diagram illustrates the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound in plants.

III. Ecological Functions of this compound and Related Green Leaf Volatiles

Green leaf volatiles (GLVs), including this compound and its precursor cis-3-hexenol, play pivotal roles in plant ecology. These compounds are often released in response to biotic and abiotic stresses and mediate various interactions.

Plant Defense Mechanisms

The release of GLVs is a rapid response to herbivore feeding or mechanical damage.[10] These volatiles can act as a direct defense by repelling herbivores or as an indirect defense by attracting natural enemies of the herbivores, such as predators and parasitoids.[10] For instance, the release of (Z)-3-hexenol has been shown to attract predators of herbivorous insects.[10]

Plant-Plant Communication

Airborne GLVs released from a wounded plant can be perceived by neighboring, undamaged plants. This "eavesdropping" can prime the defense systems of the receiving plants, leading to a more rapid and robust defense response upon subsequent attack.[10] This phenomenon, known as plant-plant communication or priming, enhances the overall defense of a plant community.

Pollinator Attraction

In some cases, floral scents containing GLVs can be involved in attracting pollinators, although the primary role of many GLVs is often associated with defense. The specific blend of floral volatiles is crucial for attracting specific pollinators.

IV. Analytical Methodologies for the Study of this compound

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The general workflow involves extraction, separation, identification, and quantification.

Extraction of Volatiles

Several methods can be employed for the extraction of this compound from plant tissues, with the choice depending on the sample matrix and the research objective.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. Plant material is placed in a sealed vial, and a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatiles adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. This method is particularly useful for analyzing the aroma compounds in tea infusions.[11]

-

Simultaneous Distillation-Extraction (SDE): This technique is suitable for larger sample sizes and involves the simultaneous distillation of water from the sample and extraction of the volatiles with an organic solvent.

-

Solvent Extraction: Direct extraction with an organic solvent can be used, but it may also co-extract non-volatile compounds that can interfere with the analysis.

Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column.

-

Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparison with spectral libraries (e.g., NIST, Wiley).

Quantification

Quantification of this compound can be achieved using GC-MS by either:

-

External Standard Calibration: A series of standard solutions of known concentrations of pure this compound are analyzed to create a calibration curve.

-

Internal Standard Method: A known amount of a compound with similar chemical properties to this compound (but not present in the sample) is added to the sample before extraction. The ratio of the peak area of the analyte to the internal standard is used for quantification. This method helps to correct for losses during sample preparation and injection.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Tea Leaves

This protocol provides a step-by-step methodology for the analysis of this compound in tea leaves.

-

Sample Preparation:

-

Weigh 1.0 g of finely ground tea leaves into a 20 mL headspace vial.

-

Add 5 mL of boiling water.

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

Internal Standard Addition (Optional but Recommended):

-

Spike the sample with a known amount of an appropriate internal standard (e.g., 2-octanol) before sealing the vial.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at 80°C.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes with agitation.

-

-

GC-MS Analysis:

-

Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by searching against a mass spectral library.

-

Quantify using the peak area and a calibration curve or the internal standard method.

-

The following diagram illustrates the analytical workflow.

Caption: General workflow for the analysis of this compound.

V. Conclusion and Future Perspectives

This compound is a key contributor to the desirable "green" aroma of numerous plants and plays a significant role in their ecological interactions. Understanding its distribution, biosynthesis, and function is of great interest to the food, fragrance, and agricultural industries. Future research should focus on elucidating the specific alcohol acyltransferases responsible for its biosynthesis in different plant species, which could open avenues for metabolic engineering to enhance the flavor and aroma profiles of crops. Furthermore, a deeper understanding of its role in plant defense and communication could lead to the development of novel, environmentally friendly pest management strategies. The analytical methods outlined in this guide provide a robust framework for researchers to further explore the fascinating world of this important plant volatile.

References

-

ScenTree. (n.d.). This compound (CAS N° 33467-73-1). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl formate this compound. Retrieved from [Link]

-

ODOWELL. (n.d.). Natural this compound manufacturers and suppliers in China. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound this compound (FDB019926). Retrieved from [Link]

-

Penta Manufacturing Company. (n.d.). This compound. Retrieved from [Link]

-

ODOWELL. (n.d.). This compound. Retrieved from [Link]

-

Kelvin Natural Mint. (n.d.). Cis-3-Hexenyl Hexanoate Manufacturers Exporters Suppliers In India. Retrieved from [Link]

-

UL Prospector. (2025, December 8). This compound by Moellhausen S.p.A. - Food, Beverage & Nutrition. Retrieved from [Link]

-

Chen, G., & Du, Y. (2015). Roles of (Z)-3-hexenol in plant-insect interactions. Journal of Insect Science, 15(1), 133. [Link]

-

Han, Z., et al. (2016). Data on green tea flavor determinantes as affected by cultivars and manufacturing processes. Data in Brief, 8, 103-108. [Link]

-

Yamanishi, T., & Akio, K. (1973). Flavor of Green Tea. JARQ, 7(3), 206-210. [Link]

-

Tanaka, K., et al. (2023). The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. Journal of Experimental Botany, 74(14), 4435-4445. [Link]

- Google Patents. (n.d.). US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Maganga, M., et al. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 11(23), 3302. [Link]

- Google Patents. (n.d.). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.

-

Foreverest Resources Ltd. (2024, April 8). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. Retrieved from [Link]

Sources

- 1. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 2. firmenich.com [firmenich.com]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 7. This compound Manufacturer & Suppliers |ELAROMA-c3HF - Elchemy [elchemy.com]

- 8. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 9. Showing Compound this compound (FDB019926) - FooDB [foodb.ca]

- 10. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Data on green tea flavor determinantes as affected by cultivars and manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of cis-3-Hexenyl formate

An In-Depth Technical Guide to the Biosynthesis of cis-3-Hexenyl Formate

Abstract

This compound is a significant contributor to the "green note" aroma profile of many fruits and vegetables, evoking the scent of freshly cut grass. As a member of the green leaf volatile (GLV) family, it plays a critical role in plant physiology, particularly in defense signaling against herbivores and pathogens. Understanding its biosynthetic pathway is paramount for professionals in flavor science, agriculture, and drug development who seek to modulate these compounds for improved crop resistance or novel therapeutic applications. This guide provides a comprehensive, in-depth exploration of the core biosynthetic pathway, synthesizing established enzymatic steps with forward-looking insights into the putative final reaction. We will delve into the causality behind the biochemical transformations, present detailed experimental protocols for pathway analysis, and offer a transparent assessment of the current state of research.

Introduction: The Significance of Green Leaf Volatiles

Green Leaf Volatiles (GLVs) are a class of C6 and C9 aldehydes, alcohols, and their esters that are rapidly synthesized by plants in response to tissue damage.[1] This "GLV burst" is a hallmark of the plant defense response. The pathway originates from the broader oxylipin metabolic network, which converts polyunsaturated fatty acids (PUFAs) into a wide array of signaling and defense molecules.[2][3][4]

This compound, with its potent green and fruity aroma, is found in trace amounts in plants like corn mint, raspberry, and mango.[5] Beyond its organoleptic properties, its biosynthesis is intrinsically linked to the plant's ability to respond to environmental stressors. The core pathway is a multi-step enzymatic cascade, beginning with the liberation of fatty acids from cell membranes and culminating in a series of highly specific enzymatic modifications.[3][6] This guide will dissect each step of this critical pathway.

The Core Biosynthetic Pathway: From Membrane Lipids to Leaf Alcohol

The formation of the C6 backbone of this compound is a well-characterized, three-step enzymatic process initiated by mechanical damage.

Step 1: Lipase-Mediated Release of α-Linolenic Acid

The pathway is triggered by physical disruption of plant cells, which allows lipases access to chloroplast membranes. These lipases catalyze the de-esterification of galactolipids, releasing free PUFAs into the cytoplasm.[4] For the synthesis of C6 volatiles like cis-3-hexenol, the primary precursor is α-linolenic acid (C18:3) .[3]

Step 2: Lipoxygenase (LOX) Catalyzed Dioxygenation

The first committed step is the stereospecific oxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX), a non-heme iron-containing enzyme.[1][7] The enzyme abstracts a hydrogen atom and facilitates the insertion of molecular oxygen at the C-13 position, forming 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT) .[3] This reaction is critical as it sets up the molecule for the subsequent cleavage that defines the C6 structure of the final product.

Step 3: Hydroperoxide Lyase (HPL) Cleavage

The 13-HPOT intermediate stands at a crucial metabolic fork. It can be directed toward the synthesis of the plant hormone jasmonic acid or, for our purposes, it can be cleaved by hydroperoxide lyase (HPL) .[8][9] HPL, a specialized cytochrome P450 enzyme (CYP74B family), catalyzes the rapid cleavage of the C12-C13 bond of 13-HPOT.[8][10][11] This reaction yields two fragments: a C12 oxo-acid (12-oxo-(Z)-9-dodecenoic acid) and the highly volatile C6 aldehyde, (Z)-3-hexenal .[3][11] The immense speed of this reaction is responsible for the immediate release of a "cut grass" smell upon tissue damage.

Step 4: Alcohol Dehydrogenase (ADH) Reduction

The resulting aldehyde, (Z)-3-hexenal, is chemically reactive and can be further metabolized. It is primarily reduced by an alcohol dehydrogenase (ADH) to its corresponding alcohol, (Z)-3-hexen-1-ol , commonly known as cis-3-hexenol or leaf alcohol.[3][7] This reduction step is vital for producing the alcohol precursor required for the final esterification.

Below is a diagram illustrating this established four-step conversion.

Caption: Core biosynthesis pathway from α-Linolenic Acid to cis-3-Hexenol.

The Final Step: A Putative Role for Alcohol Acyltransferases in Formate Ester Synthesis

The conversion of cis-3-hexenol to its various esters is the final step in generating a diverse array of green leaf volatiles. While the formation of cis-3-hexenyl acetate is well-documented, the specific enzymatic mechanism for the synthesis of cis-3-hexenyl formate in vivo is not definitively characterized in the current body of scientific literature.

The Established Paradigm: Alcohol Acyltransferases (AATs)

In plants, volatile esters are typically synthesized by a large family of enzymes known as Alcohol Acyltransferases (AATs) , which belong to the BAHD superfamily.[12][13] The canonical reaction involves the transfer of an acyl group from a coenzyme A (CoA) thioester to an alcohol substrate.[12]

General Reaction: Acyl-CoA + Alcohol --AAT--> Acyl-Ester + CoA-SH

AATs are notoriously promiscuous, capable of utilizing a wide variety of alcohol and acyl-CoA substrates, which accounts for the rich diversity of esters found in plant aromas.[12][13]

A Mechanistic Hypothesis for this compound Formation

Given the established role of AATs and their substrate promiscuity, it is scientifically plausible to hypothesize that this compound is synthesized via an AAT-catalyzed reaction. This putative final step would involve the reaction of cis-3-hexenol with formyl-coenzyme A (formyl-CoA) .

Putative Reaction: Formyl-CoA + cis-3-Hexenol --AAT (putative)--> this compound + CoA-SH

Formyl-CoA is a known metabolite in plants, participating in C1 metabolism and oxalate degradation pathways.[14][15][16] Therefore, the necessary acyl donor is present. The primary uncertainty lies in the identification of a specific AAT that exhibits catalytic activity with formyl-CoA. While many AATs have been characterized for their affinity towards acetyl-CoA and larger acyl-CoAs, specific activity with formyl-CoA for volatile synthesis remains an area for future research.[17]

The diagram below illustrates the complete proposed pathway.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alcohol Acyltransferase (AAT) assay Kit | Biochemical Assays from Krishgen [krishgen.com]

- 3. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Entomology 2019 [esa.confex.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Alcohol Acyl Transferase(AAT) Activity Assay Kit [myskinrecipes.com]

- 11. Alcohol Acyl Transferase(AAT) Activity Assay Kit [myskinrecipes.com]

- 12. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. communities.springernature.com [communities.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

cis-3-Hexenyl formate physical and chemical specifications

An In-depth Technical Guide to cis-3-Hexenyl formate

Authored by: Gemini, Senior Application Scientist

Introduction: The Quintessence of Green Aromas

This compound, a key volatile organic compound (VOC), is a carboxylic ester celebrated for its powerful and characteristic fresh, green, and fruity aroma.[1][2] Often described as having notes of unripe apple and a fresh vegetable quality, it is a vital component in the palette of flavorists and perfumers seeking to impart natural, leafy top notes to their creations.[3][] This ester occurs naturally in trace amounts in various plants and fruits, including corn mint oil, raspberries, black tea, and mangoes, contributing to their unique aromatic profiles.[2][5][6] Beyond its sensory appeal, understanding the precise physicochemical properties, synthesis, and handling of this compound is paramount for its effective and safe application in research and commercial product development.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and product development professionals. We will delve into its core specifications, synthesis pathways, application insights, and safety protocols, offering a holistic view grounded in authoritative data.

Core Chemical and Physical Specifications

Precise characterization is the foundation of all chemical applications. The properties of this compound are well-documented, providing the necessary data for formulation, quality control, and process design.

Identification and Nomenclature

-

IUPAC Name : [(Z)-hex-3-enyl] formate[][7]

-

Synonyms : (Z)-3-Hexen-1-yl formate, Leaf alcohol formate, beta,gamma-Hexenyl methanoate[1][7][8]

-

EINECS Number : 251-532-7[5]

Physicochemical Data

The quantitative specifications of this compound are summarized in the table below. This data is critical for predicting its behavior in various matrices and for ensuring purity and consistency.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][5][8] |

| Molecular Weight | 128.17 g/mol | [5][7][10] |

| Appearance | Colorless to pale yellow liquid | [1][5][9] |

| Density / Specific Gravity | 0.905 - 0.920 g/mL at 25°C | [2][3][9][11] |

| Boiling Point | 155-157°C (at 760 mmHg); 72°C (at 40 mmHg) | [2][3][5][9] |

| Refractive Index | 1.420 - 1.435 at 20°C | [3][9] |

| Flash Point | 38°C - 45°C (100.4°F - 113°F) | [5][6][9] |

| Solubility | Soluble in alcohol, propylene glycol, and oils; practically insoluble in water. | [9][11] |

| Purity (by GLC) | ≥95% (sum of isomers) | [6][9] |

Synthesis, Stability, and Reactivity

Synthesis Pathway: Fischer Esterification

The primary industrial synthesis of this compound is achieved through the Fischer esterification of its parent alcohol, cis-3-Hexenol (also known as leaf alcohol), with formic acid.[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to enhance the reaction rate. The causality behind this choice is the protonation of the formic acid's carbonyl oxygen, which renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

The diagram below illustrates this common synthesis route.

Caption: Fischer esterification of cis-3-Hexenol and Formic Acid.

Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the final product purity assessed by Gas-Liquid Chromatography (GLC).

Objective: To synthesize this compound from cis-3-Hexenol and formic acid.

Materials:

-

cis-3-Hexenol (≥98% purity)

-

Formic acid (≥95% purity)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Methodology:

-

Reaction Setup: In a round-bottom flask, combine cis-3-Hexenol and a slight molar excess of formic acid.

-

Catalysis: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture gently (e.g., 40-50°C) for several hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol spot.

-

Workup: After cooling, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acids), and finally with brine.

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The crude ester can be purified by fractional distillation under reduced pressure. The final purity must be validated by GLC, comparing the retention time to a known standard.

Stability and Degradation

As an ester, this compound is susceptible to hydrolysis, reverting to cis-3-Hexenol and formic acid. This process is accelerated in the presence of strong acids or bases and at elevated temperatures. It is noted to be particularly unstable in alkaline media, such as the bases used in shampoos and shower gels, which is a critical consideration for fragrance formulators.[5] For long-term storage, it should be kept in a cool, dry area away from light and strong oxidizing agents.[][9]

Applications in Industry

The unique organoleptic profile of this compound makes it a valuable ingredient in several industries.

-

Flavors: It is used to impart sharp, fresh, and green notes to a variety of fruit and vegetable flavors.[6] It excels in compositions for apple, pear, kiwi, watermelon, tomato, and mango.[5][6] The typical recommended dosage in a final application is low, ranging from 0.05 to 5 ppm.[6]

-

Fragrances: In perfumery, it provides a juicy, green top note.[5] It is often used in small quantities to enhance apple or pear notes and blends well with galbanum and violet leaf absolute to create complex, natural-smelling accords.[5][11]

-

Chemical Intermediate: It can serve as an intermediate in the synthesis of other specialty chemicals and fine fragrances.[1]

Safety and Handling

A thorough understanding of safety and handling is non-negotiable for any laboratory or industrial chemical.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Warning | H226: Flammable liquid and vapor |

Data sourced from multiple Safety Data Sheets.[10][12]

Handling and First Aid

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[10][12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P403+P235: Store in a well-ventilated place. Keep cool.[10][12]

Toxicological Profile:

-

Oral LD50 (rat): >5,000 mg/kg[12]

-

Dermal LD50 (rabbit): >5,000 mg/kg[12]

-

Skin/Eye Irritation: Not considered a primary irritant.[12]

-

Sensitization: No known sensitizing effects.[12]

The following diagram outlines the standard workflow for safe handling and in case of accidental exposure.

Caption: Basic safety workflow for handling this compound.

References

-

ScenTree. (n.d.). This compound (CAS N° 33467-73-1). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl formate this compound. Retrieved from [Link]

-

ODOWELL. (n.d.). Natural this compound manufacturers and suppliers in China. Retrieved from [Link]

-

Advanced Biotech. (2023, January 24). Safety Data Sheet - this compound natural. Retrieved from [Link]

-

Synerzine. (2018, June 22). This compound Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Hex-3-en-1-yl formate. Retrieved from [Link]

-

Mane. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hexen-1-ol, formate, (Z)-. Retrieved from [Link]

Sources

- 1. This compound Manufacturer & Suppliers |ELAROMA-c3HF - Elchemy [elchemy.com]

- 2. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 5. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 6. firmenich.com [firmenich.com]

- 7. 3-Hexen-1-ol, formate, (Z)- | C7H12O2 | CID 5365587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synerzine.com [synerzine.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. Hex-3-en-1-yl formate | C7H12O2 | CID 36502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 33467-73-1 [m.chemicalbook.com]

- 12. prod.adv-bio.com [prod.adv-bio.com]

The Spectroscopic Signature of cis-3-Hexenyl Formate: A Technical Guide

In the realm of flavor and fragrance chemistry, as well as in the broader field of organic compound identification, a thorough understanding of a molecule's spectroscopic properties is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for cis-3-Hexenyl formate (CAS No. 33467-73-1), a compound known for its fresh, green, and fruity aroma.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound, with the molecular formula C₇H₁₂O₂, belongs to the carboxylic ester family of organic compounds.[3][4] Its structure consists of a six-carbon chain with a cis (or Z) configured double bond between the third and fourth carbon atoms, and a formate ester functional group at the terminus. The accurate and unambiguous confirmation of this structure is crucial for quality control in its various applications and for its study in biological systems. Spectroscopic techniques provide the necessary tools for this confirmation by probing the molecular structure at different levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the stereochemistry of the molecule. The data presented here is sourced from reputable chemical suppliers and databases.[3]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound exhibits characteristic signals that can be unequivocally assigned to its unique structure.

Experimental Protocol: A standard ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. A dilute solution of the analyte is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Data is processed with Fourier transformation and phase correction to yield the final spectrum.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | H-7 (Formate) |

| ~5.55 | m | 1H | H-4 |

| ~5.35 | m | 1H | H-3 |

| ~4.20 | t | 2H | H-1 |

| ~2.40 | q | 2H | H-2 |

| ~2.05 | p | 2H | H-5 |

| ~0.95 | t | 3H | H-6 |

Interpretation: The downfield singlet at approximately 8.05 ppm is highly characteristic of the formate proton (H-7), which is deshielded by the adjacent carbonyl group. The two multiplets in the olefinic region (~5.35-5.55 ppm) are assigned to the vinyl protons H-3 and H-4. The cis coupling constant (³JHH ≈ 10-12 Hz) between these protons, though often difficult to resolve in a standard spectrum without advanced techniques, is a key indicator of the double bond's stereochemistry. The triplet at ~4.20 ppm corresponds to the methylene protons (H-1) adjacent to the ester oxygen, which are deshielded. The upfield triplet at ~0.95 ppm is characteristic of the terminal methyl group (H-6). The remaining methylene protons (H-2 and H-5) appear as multiplets around 2.40 and 2.05 ppm, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol: A standard ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 75 or 125 MHz. A more concentrated solution in a deuterated solvent is often required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C-7 (Carbonyl) |

| ~134.0 | C-4 |

| ~123.0 | C-3 |

| ~60.0 | C-1 |

| ~28.0 | C-2 |

| ~20.5 | C-5 |

| ~14.0 | C-6 |

Interpretation: The most downfield signal at ~161.0 ppm is assigned to the carbonyl carbon (C-7) of the formate group. The two signals in the olefinic region, ~134.0 and ~123.0 ppm, correspond to the sp² hybridized carbons of the double bond (C-4 and C-3). The signal at ~60.0 ppm is characteristic of the sp³ hybridized carbon (C-1) bonded to the ester oxygen. The remaining upfield signals correspond to the other sp³ hybridized carbons in the hexenyl chain (C-2, C-5, and C-6).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: An IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H stretch (vinylic) |

| ~2965, 2875 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1655 | Medium | C=C stretch (cis) |

| ~1160 | Strong | C-O stretch (ester) |

| ~720 | Medium | =C-H bend (cis-disubstituted alkene) |

Interpretation: The IR spectrum of this compound is dominated by a strong, sharp absorption band at approximately 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of the carbon-carbon double bond is confirmed by the =C-H stretching vibration just above 3000 cm⁻¹ and the C=C stretching vibration around 1655 cm⁻¹. A key feature confirming the cis stereochemistry is the out-of-plane =C-H bending vibration, which appears as a medium intensity band around 720 cm⁻¹. The strong band at ~1160 cm⁻¹ is due to the C-O stretching vibration of the ester linkage. The strong absorptions in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: A mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 128 | ~5 | [M]⁺ (Molecular Ion) |

| 82 | ~55 | [C₆H₁₀]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 41 | ~48 | [C₃H₅]⁺ |

Interpretation: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 128, which corresponds to the molecular weight of the compound (C₇H₁₂O₂). The base peak, the most intense peak in the spectrum, is observed at m/z 67. A prominent peak is also seen at m/z 82. The fragmentation pattern can be rationalized by characteristic cleavages of the molecular ion.

Molecular Structure and Key Spectroscopic Correlations

Caption: Molecular structure of this compound with key NMR, IR, and MS correlations.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and definitive structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the NMR spectra establish the carbon-hydrogen framework and the cis stereochemistry of the double bond. The prominent absorption bands in the IR spectrum confirm the presence of the ester functional group and the alkene. Finally, the mass spectrum validates the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a reliable reference for the identification and quality assessment of this compound in research and industrial applications.

References

-

PubChem. 3-Hexen-1-ol, formate, (Z)-. National Center for Biotechnology Information. [Link]

-

AIST: Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST. 3-Hexen-1-ol, formate, (Z)-. National Institute of Standards and Technology. [Link]

-

FooDB. This compound. [Link]

-

PubChem. Hex-3-en-1-yl formate. National Center for Biotechnology Information. [Link]

-

Ventos. This compound. [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl formate. [Link]

-

PubChemLite. This compound (C7H12O2). [Link]

-

ScenTree. This compound (CAS N° 33467-73-1). [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

Sources

An In-depth Technical Guide to cis-3-Hexenyl formate: From Discovery to Application

Foreword: The Scent of Green

In the vast and intricate world of chemical signaling, few molecules evoke as immediate and distinct a sensory experience as the so-called "green leaf volatiles" (GLVs). These compounds are the architects of the characteristic aroma of freshly cut grass, a scent that is both universally recognized and chemically complex. Among these, cis-3-Hexenyl formate emerges as a molecule of significant interest, contributing its unique fruity and green notes to the chemical symphony of the natural world. This guide provides a comprehensive technical overview of this compound, from its historical context within the discovery of GLVs to its synthesis, analytical characterization, and diverse applications. It is intended for researchers, scientists, and professionals in drug development and related fields who seek a deeper understanding of this versatile compound.

Introduction to this compound

This compound (CAS No. 33467-73-1), with the molecular formula C₇H₁₂O₂, is an organic ester that plays a notable role in the flavor and fragrance industries.[1] It is a colorless liquid characterized by a fresh, green, and fruity odor, often described with nuances of apple and pear.[1][2] This compound is a member of the green leaf volatiles (GLVs), a family of C6 compounds including aldehydes, alcohols, and their esters, which are rapidly produced by most green plants upon tissue damage.[3][4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Green, fruity, fresh | [2] |

| Boiling Point | 157 °C (314.6 °F) | [1] |

| Flash Point | 45 °C (113 °F) | [1] |

| Density | ~0.91 g/mL at 25 °C | [1][7] |

| Refractive Index | ~1.426 at 20 °C | [7] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [7] |

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of research into green leaf volatiles. The scientific journey into understanding the "scent of green" began long before the specific identification of this ester.

Early Investigations into Green Leaf Volatiles

The initial exploration of the chemical constituents of green leaves dates back to the late 19th and early 20th centuries. In 1881, Reinke and his colleagues at the University of Göttingen reported the presence of an aldehyde in the steam distillate of plant leaves, laying the groundwork for future discoveries.[8] A significant milestone was achieved in 1912 when Curtius and Franzen at Heidelberg University isolated and identified 2-hexenal from the European hornbeam (Carpinus betulus).[8] These early studies paved the way for a deeper understanding of the complex mixture of volatile compounds released by plants.

Identification of this compound

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its identification emerged from the systematic analysis of the volatile components of various plants. It has been reported to be a natural constituent of corn mint essential oil, as well as being found in trace amounts in raspberry and mango.[1] Further research has identified its presence in tea (Camellia sinensis), gardenia, and zinchoge flowers.[6][7][9] The advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was instrumental in separating and identifying the individual components of these complex natural aromas, leading to the characterization of this compound.

Synthesis of this compound

The industrial and laboratory-scale production of this compound is crucial for its widespread use. The primary synthetic routes involve the esterification of its corresponding alcohol, cis-3-Hexenol.

Chemical Synthesis: Esterification

The most common method for synthesizing this compound is the Fischer esterification of cis-3-Hexenol with formic acid.[1] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1]

Reaction Scheme:

Figure 1: Chemical synthesis of this compound.

To enhance the reaction yield, more reactive acylating agents like formic anhydride or acyl chlorides can be employed.[1]

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cis-3-Hexenol and formic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Biocatalytic Synthesis: A Greener Approach

In recent years, enzymatic synthesis has gained prominence as a more sustainable alternative to traditional chemical methods. Lipases, in particular, have been successfully employed for the synthesis of various esters, including those of cis-3-Hexenol.[10][11]

Principle:

Lipase-catalyzed esterification or transesterification reactions offer several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced environmental impact.[10] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often used to facilitate catalyst recovery and reuse.[12]

Illustrative Biocatalytic Workflow:

Figure 2: Workflow for lipase-catalyzed synthesis.

Analytical Characterization

The unequivocal identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for the analysis of volatile compounds. The retention time in the GC column provides a characteristic identifier, while the mass spectrum reveals the fragmentation pattern of the molecule, confirming its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, providing detailed information about the connectivity of atoms and the stereochemistry of the double bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, notably the characteristic ester carbonyl (C=O) stretch.

Applications and Significance

The unique sensory profile of this compound has led to its application in various industries, and its role as a semiochemical highlights its ecological importance.

Flavor and Fragrance Industry

This compound is a valuable ingredient in the creation of flavors and fragrances.[13] In perfumery, it is used in small quantities to impart a juicy and natural green aspect to fruity notes, particularly apple and pear.[1] It blends well with other green and floral notes, such as galbanum and violet leaf absolute.[1] In the flavor industry, it contributes to the fresh and green character of fruit and vegetable flavors, including kiwi, watermelon, tomato, and mango.[13]

Role as a Semiochemical

This compound is a member of the green leaf volatiles (GLVs), which are crucial mediators of plant-insect and plant-plant interactions.[3][5][14] While much of the research has focused on its precursor, cis-3-Hexenol, and its acetate ester, the ecological role of the formate ester can be inferred from the broader functions of GLVs.

Plant Defense Mechanisms:

When a plant is damaged by herbivores, it rapidly releases a blend of GLVs.[4][5][15] These volatiles can act as signaling molecules in several ways:

-

Indirect Defense: GLVs can attract natural enemies of the herbivores, such as parasitic wasps, which then prey on the attacking insects.[5]

-

Plant-Plant Communication: Neighboring plants can detect these airborne signals and "prime" their own defense systems, allowing for a faster and more robust response to subsequent herbivore attacks.[4]

-

Direct Defense: Some GLVs have been shown to have direct repellent or anti-feedant effects on certain insects.[16] They also possess antimicrobial properties that can help protect the wounded plant tissue from infection.[5]

Figure 3: The role of green leaf volatiles in plant defense.

Conclusion

This compound, while a seemingly simple ester, is a molecule with a rich history and a diverse range of applications. From its subtle yet significant contribution to the flavors and fragrances we experience daily, to its vital role in the complex chemical communication networks of the natural world, it continues to be a subject of interest for scientists and industry professionals. A thorough understanding of its discovery, synthesis, and multifaceted functions provides a solid foundation for its continued and innovative application in various scientific and commercial endeavors.

References

-

This compound (CAS N° 33467-73-1) - ScenTree. (n.d.). Retrieved from [Link]

-

Green Leaf Volatiles—The Forefront of Plant Responses Against Biotic Attack. (n.d.). Oxford Academic. Retrieved from [Link]

-

Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. (n.d.). MDPI. Retrieved from [Link]

-

Green leaf volatile production by plants: A meta-analysis. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Green Leaf Volatiles: Airborne Signals That Protect against Biotic and Abiotic Stresses. (2020, December 1). MDPI. Retrieved from [Link]

-

Green leaf volatiles. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound Three Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Natural this compound manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved from [Link]

-

Green leaf volatiles. (n.d.). Retrieved from [Link]

-

Semiochemicals for controlling insect pests. (n.d.). Plant Protection Research. Retrieved from [Link]

-

Showing Compound this compound (FDB019926). (2010, April 8). FooDB. Retrieved from [Link]

-

Studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Green Leaf Volatiles in the Atmosphere—Properties, Transformation, and Significance. (n.d.). MDPI. Retrieved from [Link]

-

This compound manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved from [Link]

-

(Z)-3-hexen-1-yl formate this compound. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof. (n.d.). Justia Patents. Retrieved from [Link]

-

This compound manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved from [Link]

-

Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020, August 11). NIH. Retrieved from [Link]

-

NATURAL this compound. (n.d.). Axxence Aromatic GmbH. Retrieved from [Link]

-

Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. (2024, April 8). Foreverest Resources Ltd. Retrieved from [Link]

-

The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. (2022, November 29). NIH. Retrieved from [Link]

-

(Z)-3-hexen-1-yl formate this compound. (n.d.). The Good Scents Company. Retrieved from [Link]

- Process for producing natural cis-3-hexenol from unsaturated fatty acids. (n.d.). Google Patents.

- Preparation method of cis-3-hexenal. (n.d.). Google Patents.

Sources

- 1. ScenTree - this compound (CAS N° 33467-73-1) [scentree.co]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 6. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 7. This compound | 33467-73-1 [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Z)-3-hexen-1-yl formate, 33467-73-1 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. Green leaf volatiles [a.osmarks.net]

- 16. foreverest.net [foreverest.net]

An In-Depth Technical Guide to cis-3-Hexenyl Formate as a Green Leaf Volatile

Abstract

Green Leaf Volatiles (GLVs) represent a class of biogenic volatile organic compounds released from plant tissues upon mechanical or herbivore-induced damage. These C6 molecules, including aldehydes, alcohols, and their esters, are hallmarks of the "scent of freshly cut grass" and function as critical mediators of intra-plant signaling, inter-plant communication, and multitrophic interactions. This technical guide provides a comprehensive examination of cis-3-Hexenyl formate, a lesser-studied ester within the GLV family. While its counterparts, cis-3-Hexenol and cis-3-Hexenyl acetate, have been the focus of extensive research, this guide synthesizes the available knowledge on this compound, contextualizing its physicochemical properties, biosynthesis, and putative ecological roles within the broader GLV framework. We will explore its natural occurrence, analytical methodologies for its detection, and its established applications in the flavor and fragrance industries, while also postulating its potential in agricultural science. This document is intended for researchers, scientists, and professionals in plant science, chemical ecology, and drug development, aiming to provide a foundational understanding and highlight critical knowledge gaps to stimulate future research.

Introduction: The World of Green Leaf Volatiles

When plant tissues are disrupted, a rapid cascade of biochemical events is initiated, leading to the near-instantaneous release of a blend of volatile compounds.[1] This "GLV burst" is a conserved response across the plant kingdom and serves as a primary mechanism for local and systemic defense.[2] The GLV family is characterized by six-carbon structures derived from the enzymatic breakdown of fatty acids.[3] These molecules are not merely byproducts of damage but are active signaling molecules that can directly deter herbivores, attract natural enemies of pests, and "prime" the defenses of neighboring plants against impending threats.[2][4]

While much of the research has centered on (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate, the diverse array of esters, including this compound, contributes to the chemical nuance and functional specificity of the volatile bouquet. This guide focuses specifically on the formate ester, aiming to consolidate its known attributes and position it within the complex landscape of plant chemical communication.

Physicochemical Characteristics of this compound

Understanding the chemical nature of this compound is fundamental to appreciating its biological potential and analytical considerations.

Chemical Structure and Properties